molecular formula C10H13NO B187050 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- CAS No. 3534-32-5

2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-

Cat. No.: B187050
CAS No.: 3534-32-5
M. Wt: 163.22 g/mol
InChI Key: CHTFTJLTMNDZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-: is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a benzene ring fused to an oxazine ring. The specific structure of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- includes two methyl groups at the 3 and 8 positions, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- involves its interaction with various molecular targets. For instance, it can cause a loss in mitochondrial membrane potential, leading to the activation of caspases involved in apoptotic pathways . This mechanism is particularly relevant in its anti-cancer activities.

Properties

IUPAC Name

3,8-dimethyl-2,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-3-5-9-6-11(2)7-12-10(8)9/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFTJLTMNDZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CN(CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188836
Record name 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3534-32-5
Record name 3,8-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003534325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X44522D92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.